Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Denibulin Pharmacokinetics and Phase | Clinical
Trial Data

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Denibulin Hydrochloride

CAS No.: 779356-64-8

Cat. No.: S548141

Denibulin (MN-029) is a vascular-disrupting agent that targets the cytoskeleton of tumor vascular endothelial

cells [1] [2] [3]. The following tables summarize core data from its Phase I trial.

Parameter Summary of Findings

Dose Range Studied 4.0 to 225 mg/m?, administered intravenously every 3 weeks [1] [2].

Maximum Tolerated Dose 180 mg/m? [1] [2].
(MTD)

Key PK Parameters Dose-related increases in maximum concentration (Cmax) and Area
Under the Curve (AUC) were observed, with substantial inter-subject
variability [1] [2].

Absorption, Distribution,  Specific data on volume of distribution, protein binding, metabolism, route
Metabolism, Excretion of elimination, half-life, and clearance are noted as "Not Available" in
pharmacological resources [3].

Parameter Summary of Findings
Most Common Nausea, vomiting (dose-related), diarrhea, fatigue, headache, anorexia [1] [2].
Toxicities
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Parameter Summary of Findings

Notable Absent No clinically significant myelotoxicity, stomatitis, or alopecia were observed [1]
Toxicities [2].

Dose-Limiting At 225 mg/mz2: Transient ischemic attack and grade 3 transaminitis [1] [2]. At
Toxicities (DLTs) 180 mg/m2: One reversible episode of acute coronary ischemia [1] [2].

Cumulative Toxicity No evidence was found in patients receiving multiple courses [1] [2].

Efficacy No objective responses were noted; five patients had stable disease for 26
months [1] [2].

Experimental Protocols from Key Studies

The primary source of human data comes from a Phase I study. Here is a detailed breakdown of its

methodology [1] [2]:

e Trial Design: This was a first-in-human, Phase |, dose-escalation study. It followed an accelerated
titration design that allowed for intra-patient dose escalation.

¢ Patient Population: The study enrolled 34 patients with advanced solid tumors.

¢ Dosing: Denibulin was administered as an intravenous (1V) infusion over an unspecified duration, on
a schedule of once every three weeks.

¢ Pharmacokinetic (PK) Sampling: Plasma samples were collected from patients after dosing. These
samples were then assayed to determine the pharmacokinetic parameters of denibulin.

e Pharmacodynamic (PD) Assessment: The acute anti-vascular effects of denibulin were measured
using Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI). Scans were
acquired at two time points:

o Baseline (before dosing)

o Post-dose (6 to 8 hours after administration)

o The key parameter measured was Ktrans, a value that reflects the transfer rate of contrast
agent from blood plasma into the tumor extracellular space, which is a marker of vascular
permeability and blood flow. A significant linear correlation was found between the reduction in
Ktrans and the patient's exposure to denibulin (as measured by AUC) [1] [2].

Mechanism of Action and Logical Pathway
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Denibulin is a tubulin-binding agent that selectively disrupts the established vasculature within tumors. The

following diagram illustrates its proposed mechanism of action and consequences.
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Click to download full resolution via product page

> Denibulin's mechanism of action as a vascular-disrupting agent.
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Research Context and Current Status

¢ Mechanism Context: Denibulin belongs to a class of drugs known as Vascular Disrupting Agents
(VDAs). Unlike anti-angiogenic agents that prevent the formation of new blood vessels, VDAs target
and collapse the existing vasculature within a tumor, leading to extensive central necrosis [4] [5].

e Development Status: Denibulin was an investigational drug developed by MediciNova for solid
tumors [3]. As of the latest publications (2011) and current drug databases, its status is listed as
"Experimental,” and it does not appear to have progressed into later-phase clinical trials [1] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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